molecular formula C14H21Cl2N3O3 B1398221 Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride CAS No. 1216473-32-3

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride

Cat. No.: B1398221
CAS No.: 1216473-32-3
M. Wt: 350.2 g/mol
InChI Key: LVROPQSCQXPFCE-UHFFFAOYSA-N
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Description

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic effects and is commonly used in medical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often employs solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in manufacturing processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.2ClH/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17;;/h2-5,15H,6-10H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVROPQSCQXPFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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